

In-Depth Technical Guide: Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azido-PEG4-oxazolidin-2-one**

Cat. No.: **B3415395**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of **Azido-PEG4-oxazolidin-2-one**, a bifunctional crosslinker utilized in bioconjugation and pharmaceutical research.

Core Compound Data

Azido-PEG4-oxazolidin-2-one is a versatile molecule incorporating an azide group for "click chemistry" applications and an oxazolidin-2-one moiety. The polyethylene glycol (PEG) spacer enhances its solubility in aqueous solutions, a crucial feature for biological applications.

Physicochemical Properties

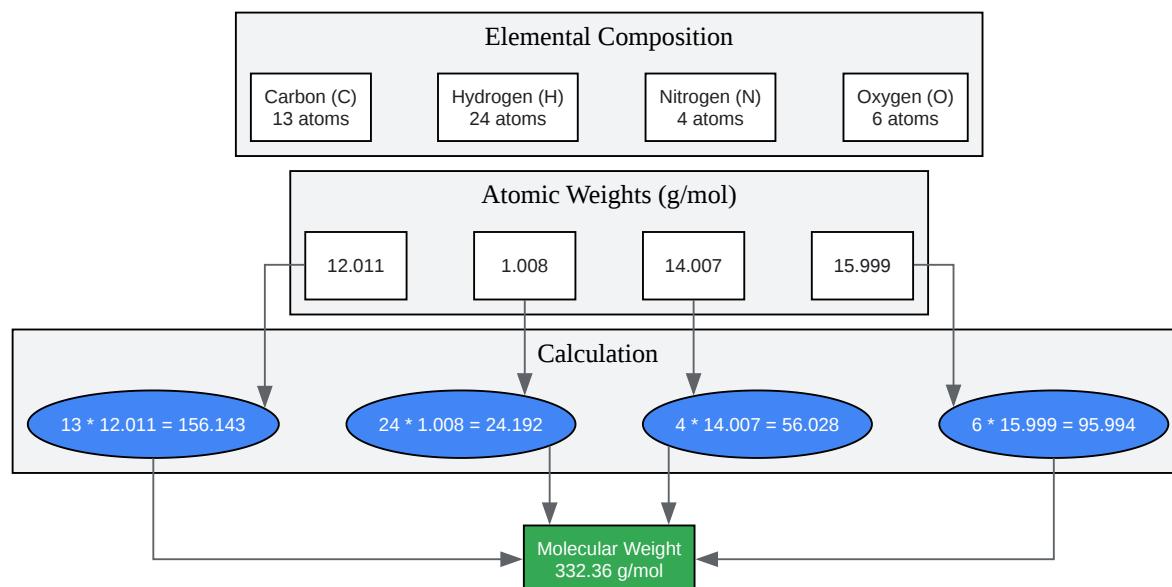
The fundamental quantitative data for **Azido-PEG4-oxazolidin-2-one** is summarized in the table below. This information is essential for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Formula	C ₁₃ H ₂₄ N ₄ O ₆
Molecular Weight	332.36 g/mol [1]
CAS Number	1919045-03-6[1][2]

Experimental Protocols

The determination of the molecular weight of **Azido-PEG4-oxazolidin-2-one** is achieved through the summation of the atomic weights of its constituent atoms, as dictated by its molecular formula.

Methodology for Molecular Weight Calculation:


- Elemental Identification: The molecular formula $C_{13}H_{24}N_4O_6$ indicates the presence of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
- Atomic Weight Aggregation: The number of atoms for each element is multiplied by its respective atomic weight.
 - Carbon: $13 \text{ atoms} \times 12.011 \text{ u} = 156.143 \text{ u}$
 - Hydrogen: $24 \text{ atoms} \times 1.008 \text{ u} = 24.192 \text{ u}$
 - Nitrogen: $4 \text{ atoms} \times 14.007 \text{ u} = 56.028 \text{ u}$
 - Oxygen: $6 \text{ atoms} \times 15.999 \text{ u} = 95.994 \text{ u}$
- Total Molecular Weight Calculation: The weights of all atoms are summed to yield the final molecular weight.
 - $156.143 + 24.192 + 56.028 + 95.994 = 332.357 \text{ u}$

The calculated molecular weight is consistent with the values reported in chemical databases.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Visualizations

The following diagrams illustrate the conceptual breakdown of the molecular weight calculation.

[Click to download full resolution via product page](#)

Caption: Molecular weight calculation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azido-PEG4-oxazolidin-2-one | 1919045-03-6 [m.chemicalbook.com]
- 2. Azido-PEG4-oxazolidin-2-one_1919045-03-6_新研博美 [xinyanbm.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. To cite this document: BenchChem. [In-Depth Technical Guide: Azido-PEG4-oxazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3415395#molecular-weight-of-azido-peg4-oxazolidin-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com